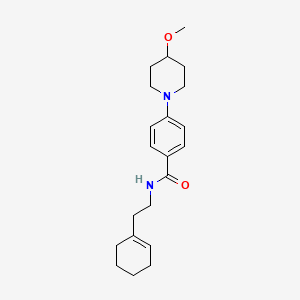
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as CM-124, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain, inflammation, and other physiological processes. The purpose of
科学的研究の応用
Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a somewhat similar structure to N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide, showcases the potential for various scientific research applications, particularly in gastrointestinal diagnostics and treatments for various types of vomiting and gastro-intestinal disorders. Its effects on the motility of the gastro-intestinal tract have been extensively studied, demonstrating improved tone and peristalsis of the stomach and accelerated gastric emptying, among other benefits. These pharmacodynamic studies establish a foundation for further exploration into related compounds like N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide for potential therapeutic applications or diagnostic uses in gastroenterology (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Environmental Impact of Chemical Compounds
Research on parabens, which share functional similarities with benzamide derivatives, underscores the importance of understanding the environmental fate and behavior of such chemicals. Studies have highlighted that despite treatments that eliminate them from wastewater effectively, parabens persist in the environment, suggesting a need for further research into the biodegradability and ecological impact of related compounds, including N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide. The presence of these chemicals in water sources worldwide calls for an in-depth investigation into their environmental safety and potential endocrine-disrupting properties (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Chemistry and Drug Metabolism
Understanding the metabolic fate of therapeutic agents is crucial for drug development and safety assessment. Studies on compounds like amitriptyline and nortriptyline provide insights into the oxidative metabolism and pharmacokinetics of benzamide derivatives. Such research elucidates the pathways through which these compounds are metabolized in the body, including hydroxylation and conjugation processes, which can inform the development and evaluation of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide for potential medical applications (Breyer-Pfaff, 2004).
Environmental Safety of Chemicals
The environmental safety of surfactants and related compounds, including their biodegradation, toxicity, and impact on aquatic environments, provides a model for assessing the safety of complex chemicals like N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide. Research in this area can guide the development of environmentally sustainable practices for the production and disposal of such chemicals, ensuring they do not pose a risk to ecosystems or human health (Cowan-Ellsberry, Belanger, Dorn, Dyer, McAvoy, Sanderson, Versteeg, Ferrer, & Stanton, 2014).
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-25-20-12-15-23(16-13-20)19-9-7-18(8-10-19)21(24)22-14-11-17-5-3-2-4-6-17/h5,7-10,20H,2-4,6,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXLXLYHDFVJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


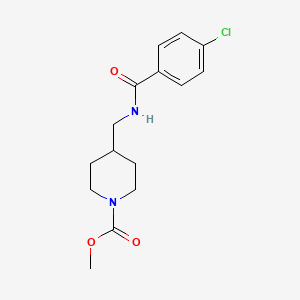

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2751406.png)
![2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol](/img/structure/B2751409.png)
![1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2751410.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2751411.png)
![3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2751412.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2751414.png)
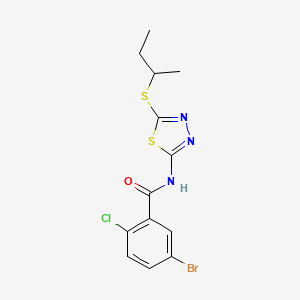
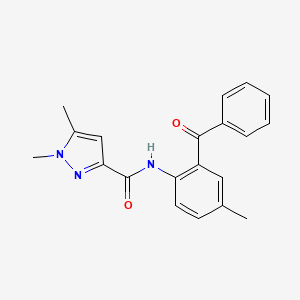
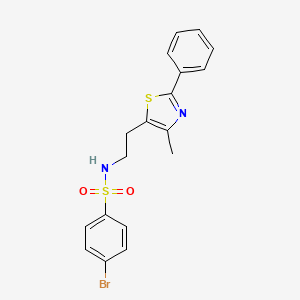
![(E)-2-tert-butylsulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2751423.png)
![2,3-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2751424.png)